molecular formula C20H26S2 B14479249 8-Phenylsulfanyloctylsulfanylbenzene CAS No. 66919-99-1

8-Phenylsulfanyloctylsulfanylbenzene

Cat. No.: B14479249
CAS No.: 66919-99-1
M. Wt: 330.6 g/mol
InChI Key: WJGHOLAFYCTBPA-UHFFFAOYSA-N
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Description

8-Phenylsulfanyloctylsulfanylbenzene is an organic compound with the molecular formula C20H26S2 It features a benzene ring substituted with a phenylsulfanyl group and an octylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenylsulfanyloctylsulfanylbenzene typically involves the following steps:

    Formation of the Octylsulfanyl Chain: The octylsulfanyl chain can be synthesized by reacting octyl bromide with sodium sulfide in a suitable solvent such as ethanol. This reaction forms octyl sulfide.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting phenylthiol with the octyl sulfide in the presence of a base such as sodium hydroxide. This reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Phenylsulfanyloctylsulfanylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

8-Phenylsulfanyloctylsulfanylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Phenylsulfanyloctylsulfanylbenzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfanylbenzene: Lacks the octyl chain, making it less hydrophobic.

    Diphenylsulfide: Contains two phenyl groups instead of an octyl chain, altering its physical and chemical properties.

Uniqueness

8-Phenylsulfanyloctylsulfanylbenzene is unique due to the presence of both a phenylsulfanyl group and an octylsulfanyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

66919-99-1

Molecular Formula

C20H26S2

Molecular Weight

330.6 g/mol

IUPAC Name

8-phenylsulfanyloctylsulfanylbenzene

InChI

InChI=1S/C20H26S2/c1(3-11-17-21-19-13-7-5-8-14-19)2-4-12-18-22-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2

InChI Key

WJGHOLAFYCTBPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCCCCSC2=CC=CC=C2

Origin of Product

United States

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